molecular formula C8H14N2O3 B2499703 Ethyl 5-oxo-1,4-diazepane-1-carboxylate CAS No. 119844-70-1

Ethyl 5-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B2499703
CAS No.: 119844-70-1
M. Wt: 186.211
InChI Key: NPWNEOWJDRCIIG-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms.

Preparation Methods

The synthesis of ethyl 5-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of ethyl chloroformate with 1,4-diazepane-5-one under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Ethyl 5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

Ethyl 5-oxo-1,4-diazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Ethyl 5-oxo-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-oxo-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(12)10-5-3-7(11)9-4-6-10/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWNEOWJDRCIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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